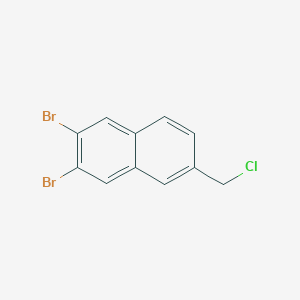
2,3-Dibromo-6-(chloromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-6-(chloromethyl)naphthalene: is an organic compound belonging to the class of halogenated naphthalenes It is characterized by the presence of two bromine atoms and one chloromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-(chloromethyl)naphthalene typically involves the bromination of 6-(chloromethyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,3-Dibromo-6-(chloromethyl)naphthalene can undergo nucleophilic substitution reactions where the bromine atoms or the chloromethyl group are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Less halogenated naphthalenes or fully dehalogenated naphthalene.
Scientific Research Applications
Chemistry: 2,3-Dibromo-6-(chloromethyl)naphthalene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polycyclic aromatic hydrocarbons and other functionalized naphthalenes.
Biology and Medicine: While specific biological applications are less common, derivatives of halogenated naphthalenes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic materials. Its halogenated structure makes it suitable for use in various electronic applications.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-(chloromethyl)naphthalene in chemical reactions involves the electrophilic nature of the bromine and chloromethyl groups. These groups can participate in electrophilic aromatic substitution reactions, where they act as leaving groups, allowing nucleophiles to attack the naphthalene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2,3-Dibromonaphthalene: Similar in structure but lacks the chloromethyl group.
2,6-Dibromonaphthalene: Bromine atoms are positioned differently on the naphthalene ring.
1,4-Dibromonaphthalene: Bromine atoms are located at the 1 and 4 positions.
Uniqueness: 2,3-Dibromo-6-(chloromethyl)naphthalene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other dibromonaphthalenes. This combination of functional groups allows for a wider range of chemical transformations and applications in synthesis and material science.
Properties
Molecular Formula |
C11H7Br2Cl |
|---|---|
Molecular Weight |
334.43 g/mol |
IUPAC Name |
2,3-dibromo-6-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Br2Cl/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H,6H2 |
InChI Key |
RTAYMYLIUYJJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CCl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















